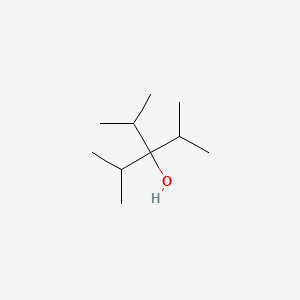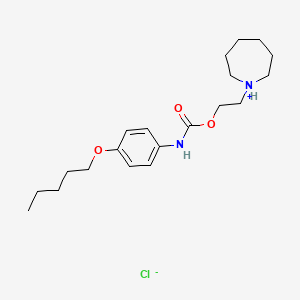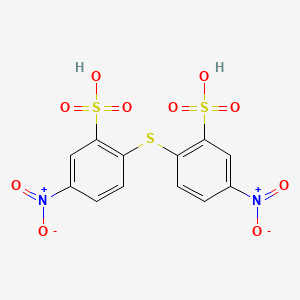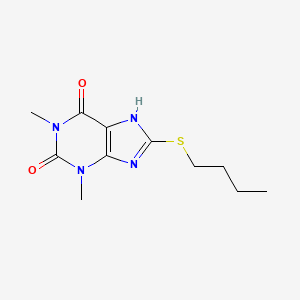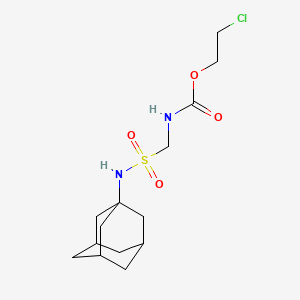
2-Phenyleicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46 . It is a member of the alkane family, characterized by a long carbon chain with a phenyl group attached to the second carbon atom. This compound is known for its stability and hydrophobic nature, making it an interesting subject for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenyleicosane can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of eicosane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate eicosane derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitro-substituted phenyleicosane.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long carbon chain and phenyl group allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can help transport hydrophobic drugs across cell membranes .
Comparación Con Compuestos Similares
1-Phenyleicosane: Similar in structure but with the phenyl group attached to the first carbon atom.
2-Phenylhexadecane: A shorter chain analog with similar properties.
2-Phenyldocosane: A longer chain analog with similar properties.
Uniqueness: 2-Phenyleicosane is unique due to its specific carbon chain length and the position of the phenyl group. This combination provides a balance between hydrophobicity and stability, making it particularly useful in applications requiring long-chain hydrocarbons with specific functional properties .
Propiedades
Número CAS |
2398-66-5 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
icosan-2-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
Clave InChI |
GWTSUVHHMPSJLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


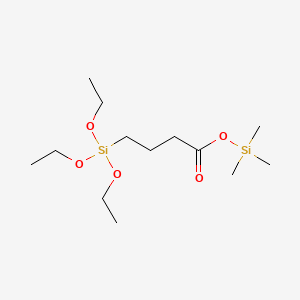




![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)


